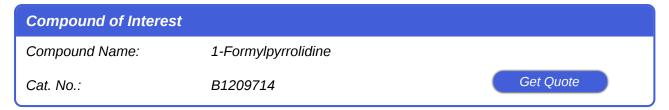


An In-depth Technical Guide to 1-Formylpyrrolidine (CAS 3760-54-1)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Formylpyrrolidine** (N-Formylpyrrolidine), a versatile amide used as a polar aprotic solvent and a formylating reagent in organic synthesis. This document details its physicochemical properties, synthesis protocols, key reactions, and spectral data, presented in a format tailored for chemical research and development.

Physicochemical and Spectral Data

The fundamental properties of **1-Formylpyrrolidine** are summarized below. This data is essential for its application in experimental design, particularly for solvent selection and reaction condition optimization.

Table 1: Physical and Chemical Properties



Property	Value
CAS Number	3760-54-1
Molecular Formula	C ₅ H ₉ NO
Molecular Weight	99.13 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	222-224 °C (at 760 mmHg)
Density	1.00 g/cm ³ at 25 °C
Refractive Index (n ²⁰ /D)	1.472
Flash Point	102 °C (216 °F)
Solubility	Miscible with water and most common organic solvents.

Table 2: Spectroscopic Data

Spectrum Type	Key Peaks / Shifts
¹H NMR (CDCl₃)	δ (ppm): 1.90-2.05 (m, 4H, CH ₂), 3.40-3.55 (m, 4H, N-CH ₂), 8.20 (s, 1H, CHO)
¹³ C NMR (CDCl ₃)	δ (ppm): 23.5, 26.0 (C-3, C-4), 42.0, 46.5 (C-2, C-5), 162.5 (C=O)
IR (Neat)	ν (cm $^{-1}$): 2970 (C-H stretch), 1675 (C=O stretch, amide), 1430 (CH $_{\rm 2}$ bend)
Mass Spec (EI)	m/z (%): 99 (M+, 40), 70 (M-CHO, 100), 42 (C ₂ H ₄ N+, 35)

Synthesis of 1-Formylpyrrolidine

The most common and straightforward synthesis of **1-Formylpyrrolidine** involves the direct formylation of pyrrolidine with formic acid.



Experimental Protocol: Synthesis from Pyrrolidine and Formic Acid

Objective: To synthesize **1-Formylpyrrolidine** via the N-formylation of pyrrolidine.

Materials:

- Pyrrolidine
- Formic acid (88-98%)
- Toluene
- Anhydrous sodium sulfate or magnesium sulfate
- Standard reflux and distillation glassware
- Dean-Stark apparatus

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine one molar equivalent of pyrrolidine with 1.1 to 1.2 molar equivalents of formic acid in a volume of toluene sufficient to facilitate azeotropic water removal.
- Azeotropic Dehydration: Heat the mixture to reflux. Water, a byproduct of the amidation, will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the reaction is complete. This typically takes 3-6 hours.
- Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
- Purification: The crude 1-Formylpyrrolidine is then purified by vacuum distillation. Collect the fraction boiling at approximately 105-107 °C at 10 mmHg.
- Drying and Storage: Dry the purified product over anhydrous sodium sulfate, filter, and store
 in a tightly sealed container.



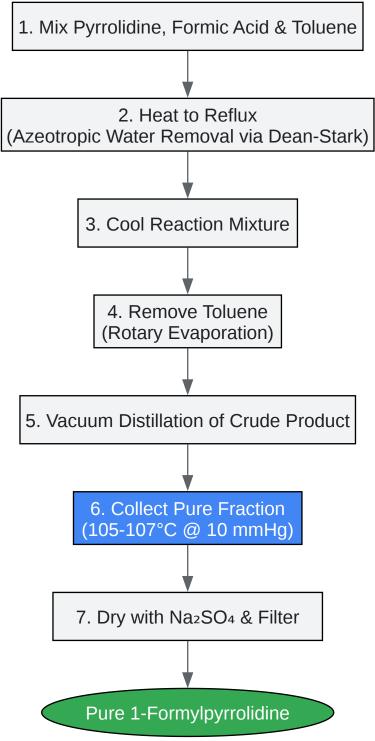


Diagram 1: Synthesis and Purification Workflow

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Caption: Diagram 1: General workflow for the synthesis and purification of **1- Formylpyrrolidine**.



Applications in Organic Synthesis

1-Formylpyrrolidine is a valuable reagent, primarily utilized as a formylating agent in reactions such as the Vilsmeier-Haack reaction.

Vilsmeier-Haack Reaction

In the presence of phosphoryl chloride (POCl₃) or oxalyl chloride, **1-Formylpyrrolidine** forms a Vilsmeier reagent, a potent electrophile used to install a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.

Mechanism Overview:

- The oxygen of the amide attacks the electrophilic phosphorus of POCl₃.
- Chloride is eliminated and subsequently attacks the carbonyl carbon.
- A cascade of eliminations generates the electrophilic chloroiminium ion, the active Vilsmeier reagent.
- The electron-rich aromatic ring attacks the iminium carbon.
- A subsequent hydrolysis step during workup quenches the iminium salt and reveals the aldehyde product.



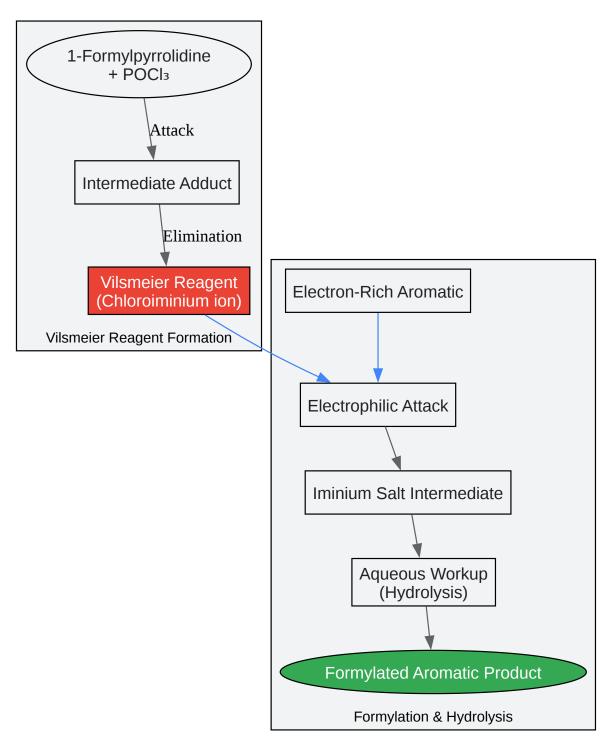


Diagram 2: Vilsmeier Reagent Formation & Formylation

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Caption: Diagram 2: Key steps in the Vilsmeier-Haack formylation reaction.



Experimental Protocol: Formylation of Indole

Objective: To synthesize Indole-3-carboxaldehyde using 1-Formylpyrrolidine and POCl3.

Materials:

- Indole
- 1-Formylpyrrolidine
- Phosphoryl chloride (POCl₃)
- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- · Anhydrous magnesium sulfate
- Standard reaction and extraction glassware

Procedure:

- Reagent Preparation (Vilsmeier Reagent): In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve **1-Formylpyrrolidine** (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise via syringe, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30-45 minutes to allow for the formation of the Vilsmeier reagent.
- Reaction: Dissolve Indole (1.0 eq) in anhydrous DCM in a separate flask. Add this solution
 dropwise to the cold Vilsmeier reagent solution. After the addition is complete, allow the
 reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
- Quenching and Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a cold, saturated sodium bicarbonate solution until the pH is basic.



- Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
- Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.
- Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield pure Indole-3-carboxaldehyde.

Safety and Handling

1-Formylpyrrolidine is considered a combustible liquid with low toxicity. However, standard laboratory safety precautions should always be observed.

- Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Use in a well-ventilated area or a chemical fume hood.
- Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep containers tightly closed.
- First Aid: In case of contact with eyes or skin, flush immediately with copious amounts of water. If inhaled, move to fresh air. If ingested, seek medical attention. Always consult the Safety Data Sheet (SDS) for complete information before use.
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